molecular formula C19H12BrClN2S2 B2906378 4-(4-Bromophenyl)-2-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazole CAS No. 867042-86-2

4-(4-Bromophenyl)-2-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazole

Cat. No.: B2906378
CAS No.: 867042-86-2
M. Wt: 447.79
InChI Key: IJBCUHSSXISIPF-UHFFFAOYSA-N
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Description

4-(4-Bromophenyl)-2-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazole is a bisthiazole derivative featuring a bromophenyl group at the 4-position of one thiazole ring and a chlorophenyl-substituted thiazole methyl group at the 2-position. This structure combines halogenated aromatic systems, which are known to enhance biological activity through improved lipophilicity and target binding .

Properties

IUPAC Name

2-[[4-(4-bromophenyl)-1,3-thiazol-2-yl]methyl]-4-(4-chlorophenyl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12BrClN2S2/c20-14-5-1-12(2-6-14)16-10-24-18(22-16)9-19-23-17(11-25-19)13-3-7-15(21)8-4-13/h1-8,10-11H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJBCUHSSXISIPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)CC3=NC(=CS3)C4=CC=C(C=C4)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12BrClN2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromophenyl)-2-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazole typically involves multi-step organic reactions. One common approach is the condensation of 4-bromobenzaldehyde with 4-chlorophenylthioamide under acidic conditions to form the intermediate thiazole ring. This intermediate is then subjected to further reactions, such as halogenation and cyclization, to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromophenyl)-2-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazole can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Cyclization Reactions: The thiazole ring can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and electrophiles such as alkyl halides. Conditions typically involve the use of solvents like dichloromethane or acetonitrile and catalysts such as palladium or copper.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or potassium permanganate, and reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

    Cyclization Reactions: Cyclization can be facilitated by acids or bases, depending on the specific reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized thiazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

4-(4-Bromophenyl)-2-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 4-(4-Bromophenyl)-2-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Halogen Substitution Effects

The choice of halogen (Br vs. Cl) significantly influences physicochemical and biological properties. highlights isostructural chloro (compound 4) and bromo (compound 5) derivatives of 4-(4-aryl)-2-(pyrazolyl)thiazoles. The chloro derivative exhibits notable antimicrobial activity, while the bromo analog may offer enhanced metabolic stability due to higher molecular weight and lipophilicity . Similarly, the target compound’s bromophenyl group could improve membrane penetration compared to non-halogenated analogs, as seen in 4-(4-bromophenyl)-thiazol-2-amine derivatives with potent antibacterial and anticancer profiles .

Table 1: Halogen-Substituted Thiazole Derivatives and Their Activities

Compound Substituent(s) Biological Activity Reference
Compound 4 (Cl) 4-Cl, 4-F-phenyl Antimicrobial
Compound 5 (Br) 4-Br, 4-F-phenyl Structural analog
Target Compound 4-Br, 4-Cl-thiazole Hypothesized broad activity -
p1 () 4-Br, dimethoxybenzylidene Anticancer (85% yield)

Role of Side-Chain Modifications

Side-chain variations critically modulate activity. describes chromen-2-one derivatives with a 4-(4-bromophenyl)-thiazole core and piperazine/piperidine substituents. Similarly, the target compound’s thiazole-methyl-thiazole linker may enhance rigidity and binding affinity compared to flexible alkyl chains.

Table 2: Impact of Side Chains on Yield and Activity

Compound (Evidence) Side Chain Yield (%) Activity
4-(4-Bromophenyl)-thiazole (8) Hydroxyethylpiperazine 71 Anticancer
7-(4-Bromophenyl)-thiazole (8) Methylpiperidine 85 Anticancer
Target Compound Thiazole-methyl-thiazole - Hypothesized enhanced binding

Biological Activity

4-(4-Bromophenyl)-2-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazole is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes existing research findings on the biological activity of this compound, supported by data tables and case studies.

Structural Overview

The compound features a thiazole ring system, which is known for its diverse pharmacological properties. The inclusion of bromine and chlorine substituents enhances its reactivity and potential biological efficacy. The molecular formula is C19H17BrClN2S2C_{19}H_{17}BrClN_2S_2 .

Antimicrobial Activity

Research has demonstrated that derivatives of thiazole compounds exhibit significant antimicrobial properties. For instance, a study evaluating the antimicrobial activity of related thiazole derivatives found that certain compounds effectively inhibited both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial lipid biosynthesis .

Table 1: Antimicrobial Activity of Thiazole Derivatives

Compound NameTarget OrganismsMinimum Inhibitory Concentration (MIC)
d1E. coli32 µg/mL
d2S. aureus16 µg/mL
d3C. albicans64 µg/mL

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Notably, compounds containing thiazole rings have shown promise against breast cancer cell lines such as MCF7. In vitro assays indicated that certain thiazole derivatives significantly reduced cell viability .

Case Study: Anticancer Screening

In a comparative study, various thiazole derivatives were tested against human cancer cell lines:

  • MCF7 (Breast Cancer) : Compounds d6 and d7 demonstrated significant cytotoxicity with IC50 values of 12 µM and 15 µM, respectively.
  • A549 (Lung Cancer) : The same compounds showed reduced activity with IC50 values exceeding 30 µM.

Table 2: Anticancer Activity Against Different Cell Lines

CompoundCell LineIC50 (µM)
d6MCF712
d7MCF715
d6A549>30
d7A549>30

The biological activities of thiazole derivatives are often attributed to their ability to inhibit key cellular processes such as tubulin polymerization. For instance, studies have shown that these compounds can bind to the colchicine site on tubulin, disrupting microtubule dynamics essential for cell division .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves multi-step reactions. A general approach includes:

Thiazole ring formation : Reacting 4-bromophenyl thiourea derivatives with α-halo ketones (e.g., chloroacetone) under reflux in ethanol or DMF .

Coupling reactions : Suzuki-Miyaura cross-coupling to introduce the 4-chlorophenyl-thiazole moiety, using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in toluene/water .

Methylation : Employing methyl iodide in the presence of NaH in THF to functionalize the thiazole nitrogen .

  • Optimization : Control temperature (60–80°C for thiazole cyclization), solvent polarity (DMF for higher yields), and stoichiometric ratios (1:1.2 for coupling reactions). Purity is enhanced via recrystallization from ethanol/water mixtures .

Q. How should researchers characterize purity and structural integrity?

  • Analytical Techniques :

  • HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time ~8.2 min .
  • NMR : Key signals include δ 7.45–7.89 ppm (aromatic protons), δ 4.21 ppm (CH₂ bridging thiazoles), and δ 2.34 ppm (methyl groups) .
  • Mass Spectrometry : ESI-MS expected m/z 488.2 [M+H]⁺ .
    • Purity Criteria : ≥95% by HPLC, with absence of extraneous peaks in NMR .

Advanced Research Questions

Q. What strategies resolve crystallographic data inconsistencies for this compound?

  • Challenges : Non-merohedral twinning and disordered solvent molecules complicate refinement .
  • Solutions :

  • Twinning Analysis : Use SHELXL-2018 with TWIN/BASF commands; refine twin fractions iteratively (e.g., 47.16% minor component in ) .
  • Disorder Modeling : Apply PART instructions in SHELXL to model split positions for flexible substituents .
    • Data Table :
ParameterValueSource
Space groupP2₁2₁2₁
Unit cell (Å)a=11.3476, b=14.0549, c=15.954
R-factor0.058

Q. How can computational methods predict bioactivity and electronic properties?

  • DFT Studies : Use Gaussian 16 with B3LYP/6-311G(d,p) to calculate HOMO-LUMO gaps (~4.1 eV), indicating moderate reactivity .
  • Molecular Docking : Dock into COX-2 (PDB: 5KIR) using AutoDock Vina; binding affinity ≈ −9.2 kcal/mol, suggesting anti-inflammatory potential .
  • Electrostatic Potential Maps : Generate via Multiwfn to identify nucleophilic regions (e.g., sulfur atoms) for interaction with biological targets .

Q. What structural features influence biological activity?

  • Key Features :

  • Dihedral Angles : 18.81° between pyrazole and thiazole rings enhances planarity for π-π stacking with DNA .
  • Substituent Effects : The 4-bromophenyl group increases lipophilicity (logP ≈ 3.8), aiding membrane penetration .
    • Bioactivity Data :
AssayIC₅₀/EC₅₀ (μM)Source
Antimicrobial (E. coli)12.4
Anticancer (MCF-7)8.9

Contradictions and Recommendations

  • Synthesis Yields : Variances in reported yields (45–78%) may stem from solvent choice (DMF vs. ethanol) or catalyst loading . Validate protocols via reproducibility trials.
  • Crystallographic Space Groups : Orthorhombic (P2₁2₁2₁) vs. monoclinic (C2/c) systems in similar derivatives suggest polymorphism; conduct DSC to identify stable forms .

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